Perflubron

Descripción general

Descripción

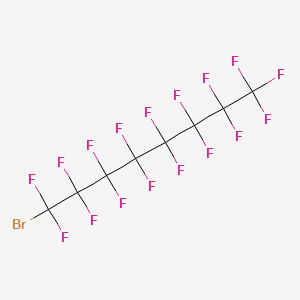

Perflubron, también conocido como bromuro de perfluorooctilo, es un compuesto perfluorado con la fórmula química C8BrF17. Es un líquido incoloro e inodoro conocido por su alta inercia química y estabilidad térmica. El this compound se utiliza principalmente como medio de contraste para la resonancia magnética, la tomografía computarizada y la sonografía . Fue aprobado para este uso por la Administración de Alimentos y Medicamentos de los Estados Unidos en 1993 .

Métodos De Preparación

El perflubron generalmente se sintetiza mediante reacciones de fluoración, típicamente que involucran la reacción de octano u otros hidrocarburos con gas flúor y gas bromo . Este proceso requiere un control preciso de la temperatura y presión de reacción para garantizar la calidad y pureza del producto . Los métodos de producción industrial a menudo implican emulsionar el compuesto en fosfolípidos de yema de huevo, similares a los utilizados para la nutrición parenteral total .

Análisis De Reacciones Químicas

El perflubron experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de bromo en el this compound se puede sustituir con otros halógenos o grupos funcionales bajo condiciones específicas.

Reacciones de oxidación y reducción: Si bien el this compound es generalmente químicamente inerte, puede experimentar reacciones de oxidación y reducción en condiciones extremas.

Reactivos y condiciones comunes: Reactivos como halógenos (cloro, flúor) y fuertes agentes oxidantes o reductores se utilizan comúnmente en estas reacciones. Las condiciones a menudo implican altas temperaturas y presiones para facilitar las reacciones.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados halogenados de this compound.

Aplicaciones Científicas De Investigación

Perflubron, also known as perfluorooctylbromide (PFOB), is a perfluorocarbon (PFC) liquid that has been investigated for various clinical and non-clinical applications . this compound has shown promise in improving lung function and reducing inflammation .

Scientific Research Applications

Respiratory Applications

- Liquid Ventilation: this compound is used in liquid ventilation, a mechanical ventilation technique where lungs are insufflated with an oxygenated perfluorochemical liquid instead of air . It improves lung compliance by eliminating the air-liquid interface and opening atelectatic alveoli, which enhances oxygenation . this compound can be administered as a vapor or aerosol to achieve similar effects on lung compliance with fewer side effects . Total liquid ventilation (TLV) using perfluorocarbons has demonstrated promising results for managing neonatal respiratory distress .

- Anti-inflammatory Effects: this compound has demonstrated the ability to decrease cytokine production (TNF alpha, IL 1, IL 6, IL 8) and chemotaxis of activated human alveolar or circulating macrophages in animal studies, suggesting a reduction in pulmonary inflammation and injury . Intratracheal administration of PFC liquids may also reduce pulmonary inflammation and injury . this compound treatment inhibited lung cellular inflammation and the expression of chemokines RANTES, MIP-1 alpha, MIP-1 beta, and MIP-2 in mice infected with respiratory syncytial virus (RSV) . It also abrogated nuclear factor-kappa B activation in the lungs of RSV-infected mice .

- Pulmonary Gas Exchange: Aerosolized this compound improves gas exchange, lung mechanics, and pulmonary artery pressure . Studies on surfactant-depleted piglets showed that aerosolized this compound improved terminal dynamic compliance, pulmonary gas exchange, and pulmonary artery pressure in a dose-dependent manner .

Non-Respiratory Applications

- Diagnostic Imaging: PFC liquids are useful as contrast media because they are inert, non-biotransformable, and of varying radiopacity . They support gas exchange and can be vaporized from the lung, providing useful diagnostic imaging . Radiographic studies of this compound-filled lungs have been informative in showing the degree of pulmonary hypoplasia in animals and humans with congenital diaphragmatic hernia (CDH) .

- Other potential applications: PFCs can be used for brain cooling, drug delivery, gene transfer, or as a contrast agent for ultrasonography of the lung .

Data Table of this compound Applications

Case Studies

While the search results do not provide detailed case studies, they do allude to the following:

- Infants with severe RSV infections: this compound may be considered in future clinical trials for infants with severe RSV infections requiring mechanical ventilation .

- Neonatal Respiratory Distress: Total liquid ventilation (TLV) using perfluorocarbons has shown promising results for the management of neonatal respiratory distress .

- Congenital Diaphragmatic Hernia (CDH): Radiographic studies of the this compound-filled lungs of animals and humans who had congenital diaphragmatic hernia (CDH) have proven informative to show the degree of pulmonary hypoplasia .

Mecanismo De Acción

El perflubron ejerce sus efectos principalmente a través de su capacidad para transportar y entregar oxígeno. Cuando se emulsiona, el this compound puede mantener la estabilidad hemodinámica durante las cirugías mayores, lo que potencialmente reduce o evita las transfusiones intraoperatorias de sangre de donantes . Permite que los pacientes sean fisiológicamente estables y seguros a niveles más bajos de hemoglobina intraoperatoria . Los objetivos y vías moleculares involucradas incluyen la estabilización del suministro de oxígeno y la reducción del estrés oxidativo durante los procedimientos quirúrgicos.

Comparación Con Compuestos Similares

El perflubron es único entre los perfluorocarbonos debido a su estructura química y propiedades específicas. Compuestos similares incluyen:

Perfluorodecalina: Otro perfluorocarbono utilizado como portador de oxígeno y en estudios de respiración líquida.

Perfluorotributilamina: Se utiliza en aplicaciones similares pero con diferentes propiedades químicas y reactividad.

Perfluorobutilperfluorotetrahidrofurano: Conocido por su alta solubilidad para los gases y se utiliza en sistemas de administración de fármacos.

La singularidad del this compound radica en su combinación específica de átomos de bromo y flúor, que le confieren propiedades químicas y físicas distintas, lo que lo hace particularmente adecuado para aplicaciones médicas e industriales.

Actividad Biológica

Perflubron, also known as perfluorooctyl bromide (PFOB), is a perfluorocarbon compound that has garnered attention for its unique properties in medical applications, particularly in respiratory therapy. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exhibits several biological activities that make it a valuable agent in various medical contexts:

- Oxygen Carrier : this compound can dissolve oxygen and carbon dioxide, enhancing gas exchange in the lungs.

- Oxidative Stress Reduction : It has been shown to protect biological systems from oxidative damage, independent of its anti-inflammatory properties. In vitro studies demonstrated a significant reduction in oxidative stress markers when cells were exposed to this compound prior to oxidative injury .

1. Partial Liquid Ventilation (PLV)

This compound is primarily known for its use in partial liquid ventilation (PLV) for patients with severe respiratory distress, particularly premature infants. Studies have shown that PLV with this compound can improve lung function significantly:

- A study involving 13 premature infants indicated that arterial oxygen tension increased by 138% within one hour after instillation of this compound, with dynamic compliance improving by 61% .

- Chest radiographs revealed symmetric filling and patchy clearing during the transition from liquid to gas ventilation, suggesting effective lung recruitment.

2. Extracorporeal Membrane Oxygenation (ECMO)

In a case study involving a young patient with acute respiratory distress syndrome (ARDS), this compound was used alongside ECMO to facilitate the clearance of intraalveolar debris. The use of this compound led to improved oxygenation and lung aeration over time .

3. Aerosolized Delivery

Research has explored the aerosolized delivery of this compound in animal models. A dose-response study in neonatal swine demonstrated that aerosolized this compound significantly improved arterial oxygen pressure and reduced pulmonary artery pressure, indicating enhanced lung mechanics .

Efficacy of this compound in Various Studies

The following table summarizes key findings from various studies on the efficacy and safety of this compound:

Safety Profile

Safety studies have indicated that intravenous administration of this compound emulsion does not adversely affect immune function or cause significant inflammatory responses. Participants exhibited only minor flu-like symptoms post-administration .

Propiedades

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8BrF17/c9-7(22,23)5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)8(24,25)26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWWXOGTJWMJHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrC8F17, C8BrF17 | |

| Record name | Octane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046560 | |

| Record name | 1-Bromoheptadecafluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Perflubron emulsion (Oxygent) maintains hemodynamic stability during major surgery, thereby potentially reducing or avoiding intraoperative transfusions of donor blood in major surgery.Perflubron emulsion has ability to enable patients to be physiologically stable and safe at lower intraoperative Hb levels. | |

| Record name | Perflubron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05791 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

423-55-2 | |

| Record name | Perfluorooctyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perflubron [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perflubron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05791 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Bromoheptadecafluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERFLUBRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1D0Q7R4D9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.